molecular formula C16H12O6 B10830725 4,6,4'-Trihydroxy-3'-methoxyaurone

4,6,4'-Trihydroxy-3'-methoxyaurone

Cat. No.: B10830725
M. Wt: 300.26 g/mol
InChI Key: RPIRXLWYWRSESA-RZNTYIFUSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4,6,4’-Trihydroxy-3’-methoxyaurone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

4,6,4’-Trihydroxy-3’-methoxyaurone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6,4’-Trihydroxy-3’-methoxyaurone involves the inhibition of specific enzymes or pathways critical for plant growth. It targets molecular pathways involved in cell division and growth, leading to the inhibition of seedling development . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6,4’-Trihydroxy-3’-methoxyaurone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups contributes to its reactivity and herbicidal activity, distinguishing it from other aurones and flavonoids .

Properties

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

IUPAC Name

(2Z)-4,6-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5-

InChI Key

RPIRXLWYWRSESA-RZNTYIFUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O

Origin of Product

United States

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